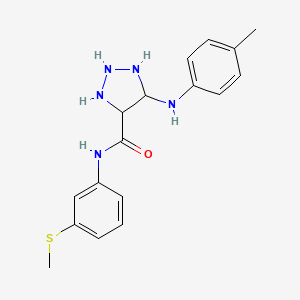
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The compound is part of a broader class of triazolidines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of an appropriate hydrazine with a suitable isothiocyanate, followed by subsequent functional group modifications.
Initial Reaction: : The reaction begins with the formation of a hydrazine derivative by reacting 4-methylaniline with a diazotizing agent such as sodium nitrite and hydrochloric acid.
Cyclization: : The resulting hydrazine reacts with an isothiocyanate derivative, such as 3-methylsulfanylphenyl isothiocyanate, under controlled temperature conditions to form the triazolidine ring.
Final Modifications: : Further functionalization and purification steps are necessary to yield the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, designed for large-scale production. This typically includes the use of automated reactors, continuous flow systems, and strict quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide can undergo several types of chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro groups in precursor molecules can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.
Substitution: : Halogenation or nitration reactions can occur at specific positions on the aromatic rings under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Substituting agents: Bromine, nitric acid.
Major Products Formed
The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound. For example, oxidation of the sulfanyl group results in sulfoxides or sulfones, while substitution reactions yield halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfanyl and triazolidine groups. It could serve as a model compound in drug discovery and development.
Medicine
Potential medical applications include its investigation as a candidate for therapeutic drugs. Its structural features might allow it to interact with specific biological targets, making it a potential lead compound in the development of new medications.
Industry
In industry, this compound could be utilized in the synthesis of specialty chemicals or as an intermediate in the production of materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets that involve the sulfanyl and triazolidine functional groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Molecular Targets: : The compound may target enzymes or receptors that are sensitive to its unique functional groups.
Pathways Involved: : It could influence cellular pathways related to oxidative stress, enzyme inhibition, or signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-methylanilino)-N-phenyltriazolidine-4-carboxamide:
5-(4-methylanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: : Similar structure but lacks the sulfanyl functional group, which may reduce its efficacy in specific reactions.
Uniqueness
The presence of both the sulfanyl and triazolidine functional groups in 5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide sets it apart from related compounds. This unique combination enhances its reactivity and potential for diverse scientific applications.
This article should provide a comprehensive overview of the compound, touching on its synthesis, reactions, applications, mechanisms, and comparisons. How does that align with what you had in mind?
Propriétés
IUPAC Name |
5-(4-methylanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-6-8-12(9-7-11)18-16-15(20-22-21-16)17(23)19-13-4-3-5-14(10-13)24-2/h3-10,15-16,18,20-22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWJSEKELYUSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2961568.png)

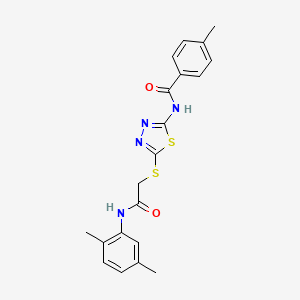
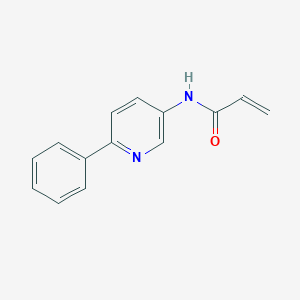
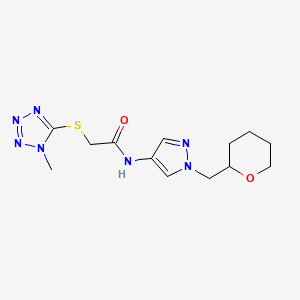
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)
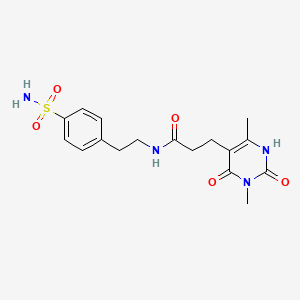
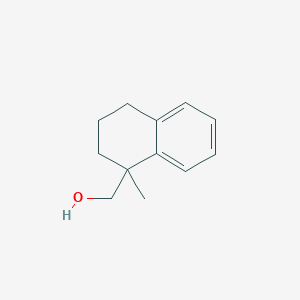
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2961584.png)
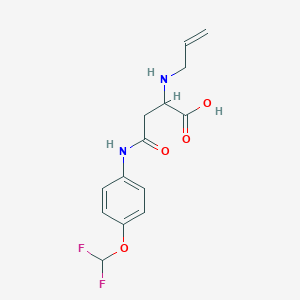
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
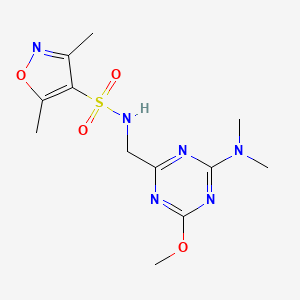
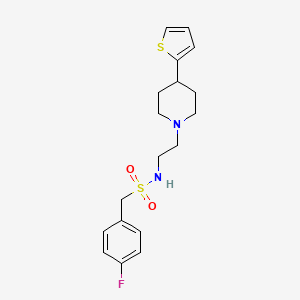
![3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
